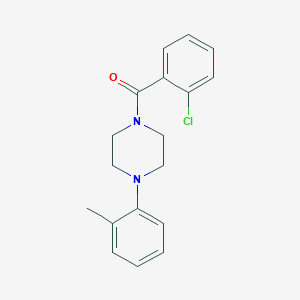![molecular formula C17H10N2O3 B5811470 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with a fused imidazole and isoquinoline ring system. The compound has been shown to possess various biological activities, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is not fully understood. However, studies have suggested that the compound could exert its biological activities by modulating various cellular pathways. For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have suggested that the compound could exert various biochemical and physiological effects. For instance, the compound has been shown to possess antioxidant activity, which could help to protect cells from oxidative damage. It has also been shown to possess anti-inflammatory activity, which could help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde in lab experiments is its potential to exhibit multiple biological activities. This makes it a potential candidate for drug development. However, one of the limitations of using the compound is its low solubility in water, which could limit its application in certain experiments.
Future Directions
There are several future directions for research on 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde. Some of these include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to investigate the potential application of the compound in the treatment of Alzheimer's disease.
3. Development of more efficient synthesis methods for the compound.
4. Studies to investigate the potential application of the compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
5. Studies to investigate the potential application of the compound in agriculture, such as its use as a fungicide or insecticide.
Conclusion:
2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde is a chemical compound that has shown significant potential in scientific research. Its multiple biological activities make it a potential candidate for drug development, and studies have suggested that it could be used in the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic acid. The resulting product is then oxidized to form the desired compound.
Scientific Research Applications
The compound has been extensively studied for its potential application in drug development. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory activities. Studies have also suggested that the compound could be used as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-(5-formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-9-12-5-6-15(22-12)16-14(10-21)19-8-7-11-3-1-2-4-13(11)17(19)18-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWKQXBUSXIHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3C=O)C4=CC=C(O4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formylfuran-2-yl)imidazo[2,1-a]isoquinoline-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)



